molecular formula C23H21N3O3S B6571102 propyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021251-03-5

propyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6571102
CAS No.: 1021251-03-5
M. Wt: 419.5 g/mol
InChI Key: WWXNPGYZGLSXDC-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a cyano-substituted ethenylamino group and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. The 4-methoxyphenyl substituent on the thiazole ring introduces electron-donating effects, which may modulate electronic interactions in biological or material science applications.

Properties

IUPAC Name

propyl 4-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-12-29-23(27)17-4-8-19(9-5-17)25-14-18(13-24)22-26-21(15-30-22)16-6-10-20(28-2)11-7-16/h4-11,14-15,25H,3,12H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXNPGYZGLSXDC-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Cyano group : Often associated with increased reactivity and potential biological activity.
  • Benzoate moiety : Commonly found in many pharmaceuticals, contributing to solubility and bioavailability.

The molecular formula is C_{18}H_{19N_3O_3S, with a molecular weight of approximately 357.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of cell cycle progression : By inducing G0/G1 phase arrest in cancer cells.
  • Induction of apoptosis : Via activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties against a range of pathogens. The thiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth. Notably:

  • Staphylococcus aureus and Escherichia coli have been targeted effectively in vitro by thiazole derivatives .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the thiazole ring and the benzoate moiety can significantly influence biological activity. For instance:

  • Substituents on the phenyl group can enhance potency against specific cancer cell lines.
  • The presence of electron-withdrawing groups (like cyano) increases the compound's reactivity and biological efficacy .

Study 1: Antitumor Efficacy

In a controlled study, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Study 2: Antimicrobial Properties

Another research focused on evaluating the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The study found that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL against resistant strains of Staphylococcus aureus, indicating strong potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Variations

The compound’s closest analogs differ in two primary regions:

Ester Group : Ethyl vs. propyl esters.

Thiazole Substituents : 4-Methoxyphenyl vs. 4-methylphenyl or halogenated groups.

Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate

  • Structure : Features an ethyl ester and a 4-methylphenyl group on the thiazole.
  • Properties: The ethyl ester reduces lipophilicity (logP ≈ 3.2) compared to the propyl analog (estimated logP ≈ 3.8) .

Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate

  • Structure : Includes a tetrafluoropropan-2-yl linker and a pyrazole-carboxamide group.
  • Properties: The fluorinated linker enhances metabolic stability and electronegativity, contrasting with the cyano-ethenylamino group in the target compound . Melting point: 97–99°C, suggesting higher crystallinity compared to non-fluorinated analogs .

Halogenated Analogs (e.g., 4-Chlorophenyl Derivatives)

  • Structure : Substitution of methoxy/methyl groups with halogens (e.g., Cl).
  • Reduced electron-donating capacity compared to methoxy groups, which may impact charge transfer in optoelectronic applications.

Data Table: Comparative Analysis of Key Compounds

Compound Name Ester Group Thiazole Substituent Molecular Weight (g/mol) Key Properties/Data
Propyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate Propyl 4-Methoxyphenyl ~435.5* High lipophilicity (estimated logP ~3.8)
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate Ethyl 4-Methylphenyl ~407.5 logP ~3.2; Z-configuration noted
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Ethyl N/A (Pyrazole core) 460.4 Mp. 97–99°C; MS m/z 460 ([M+])

*Calculated using ChemDraw.

Research Findings and Implications

  • Ester Chain Length : Propyl esters generally exhibit higher lipophilicity than ethyl analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Methyl or halogen substituents offer steric and electronic trade-offs, with methyl favoring hydrophobic interactions and halogens enabling polar interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.